molecular formula C12H17NO9 B14519119 Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate CAS No. 62619-48-1

Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate

Cat. No.: B14519119
CAS No.: 62619-48-1
M. Wt: 319.26 g/mol
InChI Key: IBTXUVBQGOYOSG-UHFFFAOYSA-N
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Description

Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate is a complex organic compound characterized by its unique structure, which includes a five-membered oxazolidine ring and multiple ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable oxazolidine derivative with methylating agents in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

62619-48-1

Molecular Formula

C12H17NO9

Molecular Weight

319.26 g/mol

IUPAC Name

tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate

InChI

InChI=1S/C12H17NO9/c1-13-11(7(14)18-2,8(15)19-3)6-12(22-13,9(16)20-4)10(17)21-5/h6H2,1-5H3

InChI Key

IBTXUVBQGOYOSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(O1)(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC

Origin of Product

United States

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